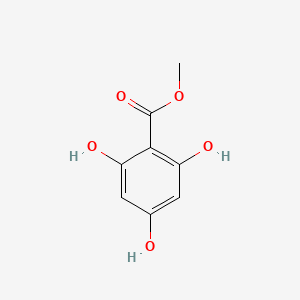

Methyl 2,4,6-trihydroxybenzoate

概要

説明

2,4,6-トリヒドロキシ安息香酸メチル: , メチルガレートとしても知られており、分子式C8H8O5を持つ有機化合物です。没食子酸の誘導体であり、さまざまな植物に広く見られます。 この化合物は、抗酸化、抗炎症、抗菌特性で知られています .

準備方法

合成経路と反応条件: : 2,4,6-トリヒドロキシ安息香酸メチルは、硫酸などの酸触媒の存在下、没食子酸とメタノールのエステル化反応によって合成することができます。 反応は通常、エステルの生成を促進するために、混合物を還流条件下で加熱します .

工業生産方法: : 工業規模では、2,4,6-トリヒドロキシ安息香酸メチルの生産は同様の原理に従いますが、より大規模に行われます。 このプロセスでは、連続反応器と最適化された反応条件を用いて、製品の高収率と高純度が確保されます .

化学反応の分析

反応の種類: : 2,4,6-トリヒドロキシ安息香酸メチルは、以下を含むさまざまな化学反応を起こします。

酸化: キノンを生成するように酸化することができます。

還元: 還元反応により、対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: アルコール誘導体。

置換: ハロゲン化誘導体.

科学的研究の応用

Antioxidant Activity

Methyl 2,4,6-trihydroxybenzoate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and prevent oxidative stress in various biological systems. Research indicates that it can protect cellular components from oxidative damage, making it a potential candidate for use in dietary supplements and functional foods aimed at promoting health and longevity .

Case Study: Antioxidant Efficacy

A study conducted by MedChemExpress demonstrated that methyl gallate significantly reduced oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activities in treated cells compared to controls .

Antimicrobial Properties

Methyl gallate has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy as a natural preservative makes it valuable in food preservation and cosmetic formulations.

Table 2: Antimicrobial Activity of Methyl Gallate

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study: Food Preservation

Research published in the Journal of Food Science highlighted the use of methyl gallate as a food preservative. The study found that incorporating methyl gallate into meat products significantly extended shelf life by inhibiting microbial growth without adversely affecting sensory qualities .

Pharmaceutical Applications

This compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It has been implicated in various signaling pathways that are crucial for cell survival and proliferation.

Case Study: Anticancer Activity

A recent study investigated the effects of methyl gallate on cancer cell lines. The findings revealed that it induced apoptosis in human breast cancer cells through the activation of the caspase pathway, suggesting its potential as an adjunct therapy in cancer treatment .

Cosmetic Formulations

Due to its antioxidant and antimicrobial properties, methyl gallate is increasingly used in cosmetic formulations. It helps to stabilize products while providing skin benefits.

Table 3: Cosmetic Applications of Methyl Gallate

| Application Type | Function |

|---|---|

| Skin creams | Antioxidant protection |

| Hair care products | Preservation against microbial contamination |

| Makeup products | Stabilizer for active ingredients |

作用機序

2,4,6-トリヒドロキシ安息香酸メチルの作用機序には、水素原子を供与する能力が含まれ、それによりフリーラジカルを中和し、酸化損傷を防ぎます。それは、酵素や細胞膜など、さまざまな分子標的に作用して、抗酸化効果を発揮します。 この化合物はまた、細胞膜を破壊し、代謝プロセスを妨げることによって、微生物の増殖を抑制します .

類似化合物の比較

類似化合物

2,4,6-トリヒドロキシ安息香酸エチル: 同様の構造をしていますが、メチル基の代わりにエチル基を持っています。

2,4,6-トリヒドロキシ安息香酸プロピル: 同様の構造をしていますが、メチル基の代わりにプロピル基を持っています。

没食子酸: 3つのヒドロキシル基とカルボン酸基を持つ親化合物.

独自性: : 2,4,6-トリヒドロキシ安息香酸メチルは、その特定のエステル構造によって独特であり、類似体と比較して異なる溶解性と反応性を付与します。 そのメチルエステル基は、より親油性にし、生物膜に浸透し、その効果を発揮する能力を高めます .

類似化合物との比較

Similar Compounds

Ethyl 2,4,6-trihydroxybenzoate: Similar structure but with an ethyl group instead of a methyl group.

Propyl 2,4,6-trihydroxybenzoate: Similar structure but with a propyl group instead of a methyl group.

Gallic acid: The parent compound with three hydroxyl groups and a carboxylic acid group.

Uniqueness: : Methyl 2,4,6-trihydroxybenzoate is unique due to its specific ester structure, which imparts different solubility and reactivity properties compared to its analogs. Its methyl ester group makes it more lipophilic, enhancing its ability to penetrate biological membranes and exert its effects .

生物活性

Methyl 2,4,6-trihydroxybenzoate, commonly referred to as methyl gallate, is a compound belonging to the class of hydroxybenzoic acid derivatives. Its unique structure and functional properties have garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant effects, and mechanisms of action.

- IUPAC Name : this compound

- CAS Registry Number : 3147-39-5

- Molecular Formula : CHO

- Molecular Weight : 184.1461 g/mol

- Structure :

- This compound Structure

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits notable inhibitory effects on bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Pathogen | MIC (µg/ml) |

|---|---|

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 25 |

The antimicrobial activity was assessed using the disc diffusion method on Mueller-Hinton agar plates. Results showed a clear zone of inhibition around discs impregnated with this compound, indicating its effectiveness against these pathogens .

Antioxidant Properties

In addition to its antimicrobial effects, this compound is recognized for its antioxidant capabilities. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

The antioxidant activity is primarily attributed to the hydroxyl groups present in its structure. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of methyl gallate on cervical cancer cells (HeLa). The compound induced apoptosis through the activation of caspases and modulation of apoptotic proteins such as p53 and Bax. The IC value for methyl gallate was determined to be approximately 40 µM after 72 hours of treatment .

- Biocatalytic Properties : this compound serves as a substrate for phloroglucinol reductases. Research has shown that these enzymes can catalyze reactions involving this compound, highlighting its relevance in biocatalysis and potential industrial applications .

- Synergistic Effects with Antibiotics : Investigations into the combination of methyl gallate with conventional antibiotics revealed a synergistic effect against multi-drug resistant strains of bacteria. This suggests that methyl gallate could enhance the efficacy of existing antimicrobial therapies .

特性

IUPAC Name |

methyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIJIAUYXOCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062867 | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3147-39-5 | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4,6-TRIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFR9ME6WAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 176 °C | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2,4,6-trihydroxybenzoate in natural product synthesis?

A1: this compound serves as a crucial starting material in the synthesis of various naturally occurring compounds, particularly resorcylic acid lactones (RALs) [, ]. These RALs, such as LL-Z1640-2, exhibit a range of biological activities, including potent inhibition of protein kinases and tumor growth []. The structure of this compound allows for versatile modifications, making it valuable in constructing the complex frameworks found in RALs and other natural products.

Q2: How is this compound utilized in the synthesis of xanthones?

A2: A study demonstrated the synthesis of naturally occurring xanthones using this compound through thermal condensation reactions with various phenolic compounds like hydroquinone, catechol, and pyrogallol []. This approach highlights the utility of this compound as a building block for creating diverse chemical structures relevant to natural product synthesis.

Q3: What insights do Phloroglucinol Reductases (PGRs) provide about this compound?

A3: Research on PGRs, enzymes involved in anaerobic degradation pathways, revealed their ability to catalyze the reduction of this compound []. This finding suggests a potential metabolic pathway for this compound in certain bacterial species. Understanding the interaction of this compound with PGRs contributes to a broader understanding of enzymatic degradation mechanisms for aromatic compounds.

Q4: What are the challenges and future directions in utilizing this compound for synthesizing bioactive compounds?

A4: While this compound provides a valuable starting point for synthesizing complex molecules, challenges remain in optimizing reaction conditions, improving yields, and achieving stereochemical control during synthesis [, ]. Further research exploring alternative synthetic routes, catalytic processes, and structure-activity relationships is crucial for developing more efficient and versatile approaches to accessing bioactive compounds derived from this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。